Product packaging for 1-Bromo-2,4-dinitrobenzene-d3(Cat. No.:CAS No. 1313734-81-4)

1-Bromo-2,4-dinitrobenzene-d3

Cat. No.: B592783
CAS No.: 1313734-81-4
M. Wt: 250.022
InChI Key: PBOPJYORIDJAFE-CBYSEHNBSA-N
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Description

1-Bromo-2,4-dinitrobenzene-d3 is a high-purity, deuterium-labeled compound that serves as a critical tool in advanced chemical and biochemical research. Its primary research value lies in its application for reaction mechanism investigations , where the deuterium atoms act as a tracer, allowing researchers to elucidate complex reaction pathways and kinetic isotope effects using spectroscopic methods. This compound is also extensively used in the development of analytical methods and for environmental monitoring applications , providing a reliable internal standard for the accurate quantification of analytes. In the life sciences, its biochemical utility is highlighted by its role as a substrate in Glutathione S-Transferase (GST) assays and for protein determination, facilitating studies of enzyme kinetics and cellular detoxification mechanisms. Furthermore, this compound functions as a key synthetic intermediate in the preparation of other stable isotope-labeled compounds, including dinitrophenylhydrazone (DNPH) derivatives used in the analysis of aldehydes in complex mixtures like cigarette smoke.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrN2O4 B592783 1-Bromo-2,4-dinitrobenzene-d3 CAS No. 1313734-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,5-trideuterio-4,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOPJYORIDJAFE-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746002
Record name 1-Bromo-2,4-dinitro(~2~H_3_)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313734-81-4
Record name 1-Bromo-2,4-dinitro(~2~H_3_)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313734-81-4
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Advanced Synthetic Methodologies for Site Specific Deuterium Incorporation in Halonitrobenzenes

Strategies for Deuterium (B1214612) Exchange in Aromatic Compounds

The introduction of deuterium into aromatic rings can be achieved through various strategies, each with distinct advantages regarding selectivity, substrate scope, and reaction conditions. These methods are broadly categorized based on their catalytic or mediating systems.

Hydrogen Isotope Exchange (HIE) Techniques

Hydrogen Isotope Exchange (HIE) represents the most direct approach for deuterium incorporation, involving the substitution of a protium (B1232500) atom on the aromatic ring with a deuterium atom from a deuterated source. mcmaster.ca These reactions can be promoted by acids, bases, or transition metals.

Acid-catalyzed HIE is a powerful method for deuterating aromatic rings, particularly those activated by electron-donating groups. gravitywaves.com Systems using deuterated trifluoroacetic acid (CF₃COOD), for example, have proven effective for the H/D exchange in various aromatic amines and amides without the need for metal catalysts. gravitywaves.com More recently, a metal-free HIE method using catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in a mixture of deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O has been developed, allowing for the deuteration of phenols, anilines, and other aromatic compounds under ambient conditions. rushim.rucymitquimica.com

While direct HIE is attractive, its application can be limited by poor selectivity and low tolerance for certain functional groups. researchgate.net For compounds like halonitrobenzenes, the strong electron-withdrawing nature of the nitro groups deactivates the ring towards electrophilic substitution, making traditional acid-catalyzed HIE challenging.

Transition Metal-Catalyzed Deuteration Approaches

Transition metal catalysis offers a versatile and highly efficient toolkit for the site-specific deuteration of aromatic compounds, including those that are unreactive under classical HIE conditions. A wide range of metals, including iridium, rhodium, ruthenium, palladium, and platinum, have been employed. scribd.comresearchgate.net

Platinum-on-carbon (Pt/C) has been shown to be a particularly effective heterogeneous catalyst for H/D exchange on aromatic rings using D₂O as the deuterium source, often under a hydrogen atmosphere. scribd.comisotope.com This system can deuterate electron-rich aromatic compounds under mild conditions, and even fully deuterate aniline-d5 (B30001) at 80°C. scribd.com However, for substrates containing sensitive groups like halogens, these conditions can sometimes lead to undesirable side reactions such as dehalogenation, resulting in lower yields of the desired deuterated product. isotope.com

Dehalogenative deuteration is another powerful strategy that utilizes aryl halides as precursors to introduce deuterium at a specific position. researchgate.net Homogeneous palladium catalysts have been developed for the dehalogenative deuteration and tritiation of aryl halides using D₂/T₂ gas, demonstrating excellent functional group tolerance and high levels of isotope incorporation, overcoming some limitations of heterogeneous Pd/C systems. clearsynth.com Similarly, palladium-catalyzed methods using deuterium oxide (D₂O) have been established for aryl bromides, chlorides, and triflates, showcasing high functional group tolerance suitable for late-stage deuteration of complex molecules. gla.ac.uk Copper-catalyzed systems have also been reported for the dehalogenative deuteration of (hetero)aryl halides at relatively low temperatures. researchgate.net

A silver-catalyzed HIE protocol has been specifically developed for nitroaromatics using D₂O as the deuterium source. researchgate.netchemicalbook.com This method shows a distinct deuteration pattern, with significant deuterium incorporation observed around the aromatic ring, initiated by a silver-promoted C-H activation. researchgate.netchemicalbook.com

Catalyst SystemDeuterium SourceSubstrate ClassKey FeaturesReference
Pt/C, H₂D₂OAromatic Rings (general)Efficient for electron-rich aromatics; potential for dehalogenation. scribd.comisotope.com
Homogeneous Pd, Zn(OAc)₂D₂ gasAryl HalidesHigh functional group tolerance; high isotope incorporation for aryl bromides/chlorides. clearsynth.com
Pd(OAc)₂, LigandD₂OAryl Halides/TriflatesSuitable for late-stage functionalization; tolerates diverse functional groups. gla.ac.uk
Ag₂CO₃, LigandD₂ONitroaromaticsUnique deuteration pattern via Ag-promoted C-H activation. researchgate.netchemicalbook.com
Cu-phen/C-800, COD₂O(Hetero)aryl HalidesHeterogeneous catalyst, good functional group tolerance, scalable. researchgate.net

Electrochemical Reduction Methods for Aryl Halide Deuteration

Electrochemical synthesis has emerged as a practical, economical, and environmentally friendly alternative for the deuteration of aryl halides. researchgate.net This approach avoids the need for transition-metal catalysts or harsh chemical reductants. researchgate.net The core principle involves the electrochemical reduction of the aryl halide at the cathode to generate an aryl radical, which is then quenched by a deuterium source.

A significant advantage of this method is the ability to use low-cost and abundant D₂O as the sole deuterium source. researchgate.net The transformation can proceed smoothly at room temperature and is compatible with a range of (hetero)aryl chlorides, bromides, and iodides. researchgate.net By avoiding transition metals and external redox reagents, electrochemical deuteration offers high energy efficiency and a favorable safety profile. researchgate.net Recent advancements have further expanded the scope and practicality of this method, providing a robust strategy for highly site-selective deuterium installation. researchgate.netnih.gov

Base-Mediated Deuteration Protocols

Base-mediated or base-promoted deuteration is effective for aromatic compounds containing acidic protons. The presence of strong electron-withdrawing groups, such as nitro groups, can significantly increase the acidity of ortho and para protons, facilitating their exchange with a deuterated solvent in the presence of a base.

For instance, a metal-free deuteration of N-heterocycles can be achieved by first converting them to their N-oxides, which increases the acidity of the ortho-protons, allowing for rapid deuteration at room temperature. isotope.com In the context of nitroaromatics, silver catalysis is often used in conjunction with a base to promote H/D exchange. researchgate.netisotope.com A study on the multideuteration of nitroaromatics proposed a mechanism where a silver-promoted C-H activation occurs first, followed by a base-assisted exchange process. chemicalbook.com Another metal-free approach utilizes a strong base like potassium hydroxide (B78521) (KOH) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) to facilitate deuterium incorporation. sigmaaldrich.com

Precursor-Based Synthesis Routes to Deuterated Dinitrobenzenes

While direct H/D exchange on the final molecule is one approach, a more controlled and often higher-yielding method involves the synthesis of the target molecule from an already deuterated precursor. This is particularly relevant for complex substitution patterns where direct exchange might lack the required regioselectivity. The synthesis of 1-Bromo-2,4-dinitrobenzene-d3, where all three aromatic protons are substituted with deuterium, is best envisioned through a multi-step pathway involving the iterative functionalization of a deuterated core. nih.gov

Synthesis of this compound through Iterative Deuteration and Functionalization

The synthesis of this compound (where the protons at positions 3, 5, and 6 are replaced by deuterium) can be strategically designed from a perdeuterated starting material through a sequence of electrophilic aromatic substitution reactions. This iterative approach ensures high and specific incorporation of deuterium into the final product. youtube.com A plausible synthetic pathway is outlined below.

Step 1: Perdeuteration of Benzene (B151609) The synthesis begins with benzene-d6, a commercially available and common starting material for creating complex deuterated molecules.

Step 2: Electrophilic Bromination of Benzene-d6 Benzene-d6 undergoes electrophilic bromination, typically using bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This reaction substitutes one of the deuterium atoms with a bromine atom, yielding bromobenzene-d5 (B116778).

Reaction: C₆D₆ + Br₂ --(FeBr₃)--> C₆D₅Br + DBr

Step 3: Mononitration of Bromobenzene-d5 The resulting bromobenzene-d5 is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). gravitywaves.com The bromine atom is an ortho-, para-director. Due to the steric hindrance from the large bromine atom, the para-substituted product, 4-bromo-1-nitrobenzene-d4, is typically the major isomer formed, along with the ortho isomer. The desired para isomer can be separated from the ortho isomer via crystallization. gravitywaves.com

Reaction: C₆D₅Br + HNO₃ --(H₂SO₄)--> p-BrC₆D₄NO₂ + o-BrC₆D₄NO₂ + HDO

Step 4: Second Nitration to Yield this compound The purified 4-bromo-1-nitrobenzene-d4 is subjected to a second, more forceful nitration reaction under harsher conditions (e.g., higher temperature or stronger acid concentration). In this step, the directing effects of both the bromo and nitro groups must be considered. The nitro group is a meta-director, while the bromo group is an ortho-, para-director. Both groups direct the incoming electrophilic nitronium ion (NO₂⁺) to the C2 position. The substitution of a deuterium atom at C2 with a second nitro group yields the final target molecule, this compound. gravitywaves.comscribd.com

Reaction: p-BrC₆D₄NO₂ + HNO₃ --(H₂SO₄, Δ)--> 1-Br-2,4-(NO₂)₂-C₆D₃ + HDO

This precursor-based, iterative functionalization strategy provides a rational and controllable route to synthesize this compound with a high degree of isotopic purity at the desired positions. researchgate.netnih.govyoutube.com

Analogous Synthetic Pathways for Related Deuterated Halonitroaromatics (e.g., 1-Chloro-2,4-dinitrobenzene-d3)

The synthetic strategies for this compound are often applicable to its chloro-analogue, 1-Chloro-2,4-dinitrobenzene-d3. lgcstandards.com 1-Chloro-2,4-dinitrobenzene (B32670) is a well-known compound used in various chemical syntheses and assays. wikipedia.orglookchem.comsigmaaldrich.com Due to the two electron-withdrawing nitro groups, the chlorine atom is susceptible to nucleophilic substitution, making it a versatile precursor. wikipedia.org

The synthesis of 1-Chloro-2,4-dinitrobenzene-d3 would likely follow a similar logic to its bromo counterpart, potentially involving the nitration of a deuterated chlorobenzene (B131634). The commercial production of the non-deuterated compound involves the nitration of p-nitrochlorobenzene. wikipedia.org

Alternative methods, such as the chlorination of 1,3-dinitrobenzene (B52904) or the dinitration of chlorobenzene, are also known for the non-deuterated form, though they may be less efficient. wikipedia.org The application of modern deuteration techniques, such as catalyst-based HIE or electrochemical methods, would also be relevant for the synthesis of 1-Chloro-2,4-dinitrobenzene-d3. nih.govresearchgate.netxmu.edu.cn

Optimization of Deuterium Incorporation Efficiency and Regioselectivity

Achieving high efficiency and precise control over the location of deuterium incorporation (regioselectivity) are paramount in the synthesis of deuterated compounds. nih.govnih.gov Several factors influence these outcomes, including the choice of catalyst, deuterium source, solvent, and reaction conditions.

Catalyst and Deuterium Source: The choice of catalyst is critical. For example, platinum catalysts often show a higher tendency for deuterating aromatic positions compared to palladium catalysts, which may favor aliphatic positions. researchgate.net Earth-abundant metal pincer complexes, such as those based on manganese and iron, have been shown to catalyze the regioselective deuteration of alcohols using D2O as both the deuterium source and solvent. rsc.org Iron-based catalysts with phosphorus-doped carbon supports have demonstrated high efficiency and regioselectivity in the deuteration of arenes using D2O. cardiff.ac.uk The deuterium source itself is also a key variable. While D2O is a cost-effective and benign source, other reagents like sodium formate-d can also provide high deuterium incorporation under specific conditions. rsc.orgrsc.orgd-nb.info

Reaction Conditions: Optimization of reaction conditions such as temperature and solvent is crucial. For instance, in palladium-catalyzed Br/D exchange reactions, a strong polar aprotic solvent like DMSO was found to be optimal, leading to high conversion and deuterium incorporation. rsc.org In other systems, mild heating has been sufficient to achieve high levels of deuteration. mdpi.com

Regioselectivity: Controlling the specific site of deuteration is a significant challenge. The inherent electronic properties of the substrate play a major role. For halonitrobenzenes, the electron-withdrawing nitro groups direct substitution to specific positions. However, for more complex molecules, achieving site-selectivity can be difficult. mdpi.com Recent methods have shown promise in overcoming this. For example, supported iridium nanoparticles have been developed for the regioselective deuteration of arenes, showing selectivity for para- and meta-positions. chemrxiv.org Amine-catalyzed methods have also been developed for the regioselective α-deuteration of certain Michael acceptors. nih.gov

The table below summarizes various catalytic systems and their effectiveness in deuterium incorporation.

Catalyst SystemDeuterium SourceSubstrate TypeKey FindingsDeuterium Incorporation (%)
Pd/t-Bu3PDCOONaAryl BromidesHigh functional group tolerance.>98
Pt/CD2OAromatic CompoundsEffective for electron-rich compounds at room temperature.Nearly quantitative
Ru-MACHO/KOtBuD2OAromatic Benzylic AlcoholsMild heating sufficient for high incorporation.95
Fe-P pair-site catalystD2OArenes and HeteroarenesHigh efficiency and regioselectivity for ortho-deuteration.98
KOMe/Me3SiSiMe3CD3CNAryl HalidesSite-specific ipso-deuteration.>90

This table is generated based on data from multiple research findings to illustrate the variety of available methods and their effectiveness. nsf.govresearchgate.netcardiff.ac.ukrsc.orgmdpi.com

Ultimately, the choice of synthetic methodology depends on the specific requirements of the target molecule, including the desired site and level of deuteration, as well as the tolerance of other functional groups present in the molecule. rsc.orgnih.gov

Mechanistic Elucidation of Organic Reactions Utilizing 1 Bromo 2,4 Dinitrobenzene D3

Nucleophilic Aromatic Substitution (SNAr) Reaction Pathways

The SNAr reaction is a primary focus of studies involving 1-bromo-2,4-dinitrobenzene (B145926) and its deuterated analogue. This reaction involves the substitution of the bromine atom by a nucleophile, a process facilitated by the presence of the electron-withdrawing nitro groups. solubilityofthings.compearson.com

Detailed Investigation of Activated Aromatic Systems

1-Bromo-2,4-dinitrobenzene is a highly activated aromatic system, making it an excellent substrate for SNAr reactions. solubilityofthings.comchegg.com The two nitro groups, positioned ortho and para to the bromine leaving group, strongly withdraw electron density from the benzene (B151609) ring. pearson.com This electron deficiency enhances the ring's susceptibility to attack by nucleophiles. solubilityofthings.compearson.com The reaction proceeds readily with various nucleophiles, such as amines and alkoxides, often at room temperature. libretexts.orgnih.gov The significant activating effect of the nitro groups is highlighted by the fact that 1-chloro-2,4-dinitrobenzene (B32670) reacts with dimethylamine (B145610) at a rate at least 10⁸ times faster than chlorobenzene (B131634) under the same conditions. libretexts.org

The general mechanism for the SNAr reaction of 1-bromo-2,4-dinitrobenzene involves a two-step addition-elimination process. nih.gov In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pearson.commasterorganicchemistry.com The negative charge of this intermediate is effectively delocalized by the ortho and para nitro groups. libretexts.org In the second, faster step, the bromide ion is eliminated, restoring the aromaticity of the ring.

ReactantNucleophileProductKey Feature
1-Bromo-2,4-dinitrobenzeneAniline2,4-DinitrodiphenylamineHighly activated aromatic system for substitution. chegg.com
1-Chloro-2,4-dinitrobenzeneDimethylamineN,N-Dimethyl-2,4-dinitroanilineDemonstrates the strong activating effect of nitro groups. libretexts.org

Elucidation of Reaction Intermediates and Transition States

The formation of the Meisenheimer complex as an intermediate in SNAr reactions is a key mechanistic feature. masterorganicchemistry.com These intermediates can often be detected and sometimes even isolated, providing strong evidence for the two-step mechanism. masterorganicchemistry.com In the reaction of 1-bromo-2,4-dinitrobenzene, the transition state leading to the Meisenheimer complex is stabilized by the electron-withdrawing nitro groups. pearson.com

Computational studies and experimental observations help to paint a more detailed picture of the reaction pathway. While the classic SNAr reaction proceeds through the formation of a σ-adduct at the carbon bearing the leaving group, it has been observed that the addition of nucleophiles to nitroarenes can also occur rapidly at positions ortho or para to a nitro group, forming σH adducts. researchgate.net These adducts are typically short-lived, and the slower, thermodynamically controlled pathway of substitution at the halogen-bearing carbon is what is usually observed. researchgate.net

Stereochemical Aspects of SNAr Reactions with Deuterated Substrates

The use of deuterated substrates like 1-bromo-2,4-dinitrobenzene-d3 is primarily for studying kinetic isotope effects rather than stereochemistry in the traditional sense of chiral centers. However, the isotopic labeling provides crucial information about bond-breaking and bond-forming steps in the reaction mechanism. In a recent study, the SNAr reaction was utilized in a dynamic kinetic resolution to synthesize axially chiral products, demonstrating that the principles of SNAr can be applied to complex stereoselective transformations. nih.gov

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms. epfl.ch By comparing the reaction rates of a substrate and its isotopically labeled counterpart (e.g., 1-bromo-2,4-dinitrobenzene versus this compound), valuable information about the rate-determining step and transition state structure can be obtained. princeton.edu

Primary Deuterium (B1214612) Kinetic Isotope Effects for C-H/C-D Bond Cleavage

A primary kinetic isotope effect is observed when a bond to the isotope is broken in the rate-determining step of a reaction. princeton.edu In the context of SNAr reactions of this compound, a primary KIE would not be expected for the substitution of the bromine atom, as the C-D bonds are not directly broken in this process. However, if a subsequent or alternative reaction pathway, such as an elimination reaction where a C-D bond is cleaved in the rate-determining step, were to occur, a significant primary KIE would be anticipated. For instance, in E2 eliminations, where a C-H/C-D bond is broken in the rate-determining step, kH/kD values can be as high as 6.7. princeton.edu

Secondary Deuterium Kinetic Isotope Effects and Hyperconjugation Phenomena

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu

In SNAr reactions of this compound, a secondary KIE can provide insight into changes in hybridization and hyperconjugation at the deuterated carbon atoms during the reaction. For example, a change in hybridization from sp2 in the reactant to sp3 in the Meisenheimer intermediate can lead to a secondary KIE. princeton.edu The magnitude and direction of the effect depend on changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.

Hyperconjugation, the interaction of the electrons in a C-H or C-D bond with an adjacent empty or partially filled p-orbital, can also give rise to secondary KIEs. princeton.edu The stabilization provided by a C-H bond through hyperconjugation is generally greater than that of a C-D bond. If hyperconjugation is more significant in the transition state than in the ground state, a normal secondary KIE (kH/kD > 1) would be expected. Conversely, if hyperconjugation is more important in the ground state, an inverse KIE might be observed. In some cases of SN1 reactions involving aromatic systems, secondary isotope effects have been attributed to the stabilization of an incipient phenyl cation by hyperconjugation, which is diminished upon deuterium substitution. uou.ac.in

KIE TypeTypical kH/kD ValueMechanistic Implication
Primary~2.5 - 8 princeton.eduC-H/C-D bond is broken in the rate-determining step. princeton.edu
Secondary (sp2 to sp3)~0.8 - 0.9 (Inverse) princeton.eduChange in hybridization at the deuterated center. princeton.edu
Secondary (Hyperconjugation)~1.1 - 1.2 (Normal) princeton.eduStabilization of the transition state by hyperconjugation. princeton.edu

Interpretation of KIE Data for Rate-Determining Steps and Reaction Mechanisms

The kinetic isotope effect is a quantitative measure (kH/kD) that compares the rate of a reaction involving a C-H bond (kH) to the identical reaction with a C-D bond (kD). The interpretation of KIE data is fundamental to identifying the rate-determining step (RDS) and elucidating reaction mechanisms.

In the context of this compound, the most common reaction pathway for its non-deuterated counterpart is nucleophilic aromatic substitution (SNAr). solubilityofthings.com The generally accepted mechanism for SNAr involves a two-step addition-elimination process. researchgate.net In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (bromine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group departs, restoring aromaticity.

Since the C-D bonds at positions 3, 5, and 6 are not broken during the formation of the Meisenheimer complex, a large primary KIE (typically 2-8) is not expected. Instead, a small secondary KIE (typically 0.95-1.05) might be observed. A secondary KIE arises from changes in the hybridization state of the carbon atom attached to deuterium. In the transition state leading to the Meisenheimer complex, the hybridization of the ring carbons changes, which can slightly alter the vibrational frequencies of the C-D bonds, resulting in a small but measurable effect on the reaction rate.

Illustrative KIE Data for a Hypothetical SNAr Reaction:

This table illustrates the expected KIE values for the reaction of a nucleophile (e.g., aniline) with deuterated and non-deuterated 1-bromo-2,4-dinitrobenzene, assuming a standard SNAr mechanism where the formation of the Meisenheimer complex is the rate-determining step.

ReactantNucleophileRate Constant (k) at 25°CKIE (kH/kD)Mechanistic Implication
1-Bromo-2,4-dinitrobenzeneAnilinekH\multirow{2}{*}{~1.02}C-H/C-D bond is not broken in the RDS. Consistent with Meisenheimer complex formation as the RDS.
This compoundAnilinekD

This data is illustrative and serves to explain the principles of KIE interpretation for this system.

A KIE value close to unity would provide strong evidence against any mechanism where the cleavage of the C-H/C-D bond is the rate-determining step, thereby supporting the classical SNAr pathway.

Radical Aromatic Substitution Reactions

While nucleophilic substitution is dominant for 1-bromo-2,4-dinitrobenzene, the use of its deuterated analogue is critical for detecting or ruling out alternative radical-based mechanisms. Radical aromatic substitution pathways often involve a hydrogen (or deuterium) atom abstraction from the aromatic ring in the rate-determining step.

If a reaction involving this compound were to proceed through a radical mechanism involving C-D bond cleavage in its slowest step, a significant primary kinetic isotope effect would be observed. The zero-point energy of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and more difficult to break. epfl.ch This difference in bond energy leads to a substantially slower reaction rate for the deuterated compound.

Observing a large kH/kD value would be a key piece of evidence to support a radical mechanism over an ionic one like SNAr. Conversely, the absence of a significant KIE would help to exclude such a radical pathway. Therefore, comparative rate studies between the deuterated and non-deuterated analogues are definitive experiments for distinguishing between these mechanistic possibilities.

Metal-Catalyzed Cross-Coupling Reactions and Deuterium Retention/Loss

Metal-catalyzed cross-coupling reactions are powerful methods for C-C and C-heteroatom bond formation. nih.gov When this compound is used as a substrate in these reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), the fate of the deuterium atoms provides a clear window into the reaction mechanism.

The standard catalytic cycle for these reactions involves the C-Br bond, not the C-D bonds. The typical sequence is:

Oxidative Addition: The palladium catalyst inserts into the C-Br bond.

Transmetalation (or other coupling partner coordination).

Reductive Elimination: The new C-C or C-N bond is formed, regenerating the catalyst.

In this scenario, the deuterium atoms at positions 3, 5, and 6 should remain untouched throughout the reaction. Complete deuterium retention in the product is the expected outcome and would confirm that the reaction proceeds exclusively through the anticipated catalytic cycle without involving C-H/C-D bond activation.

However, some modern catalytic systems are capable of C-H bond activation. acs.org If deuterium loss is observed, it would imply that a competing reaction pathway involving the cleavage of a C-D bond is active. This could indicate mechanisms such as:

Direct C-H/C-D activation by the metal center.

The formation of intermediates that can undergo H/D exchange with the solvent or other species in the reaction mixture.

Expected Deuterium Retention in a Model Suzuki Coupling Reaction:

SubstrateCoupling PartnerCatalystProductExpected Deuterium RetentionMechanistic Conclusion
This compoundPhenylboronic AcidPd(PPh3)42,4-Dinitro-1,1'-biphenyl-d3>98%Reaction proceeds via the standard Suzuki cycle involving C-Br bond cleavage. No competing C-D activation occurs.

This table presents expected outcomes based on established cross-coupling mechanisms.

Comparative Mechanistic Analysis with Non-Deuterated Analogues

The electron-withdrawing nitro groups make the aromatic ring in 1-bromo-2,4-dinitrobenzene highly electron-deficient, activating it for nucleophilic attack. solubilityofthings.com This inherent reactivity is largely unchanged by deuteration. However, the subtle effects of deuteration provide critical data points.

Summary of Comparative Mechanistic Insights:

Mechanistic QuestionObservation with 1-Bromo-2,4-dinitrobenzeneObservation with this compoundConclusion
Is the RDS of SNAr the formation of the Meisenheimer complex? Reaction proceeds rapidly with nucleophiles.kH/kD ≈ 1 (a small secondary KIE).Yes, the absence of a primary KIE confirms the C-H/C-D bond is not broken in the RDS.
Does the reaction proceed via a radical mechanism involving H-atom abstraction? Product formation is observed.kH/kD ≈ 1.No, the absence of a primary KIE rules out a rate-determining H/D atom abstraction.
Does a metal-catalyzed cross-coupling at the C-Br position involve C-H activation? Cross-coupled product is formed.>98% deuterium is retained in the product.No, the reaction proceeds cleanly via the C-Br bond without activating the C-H/C-D bonds on the ring.

By designing experiments that compare the two analogues, chemists can definitively confirm or reject potential reaction pathways, leading to a more complete and accurate understanding of the underlying mechanism.

Computational and Theoretical Investigations of 1 Bromo 2,4 Dinitrobenzene D3

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 1-Bromo-2,4-dinitrobenzene-d3. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications to Aromatic Halogenation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study electrophilic aromatic bromination reactions. rsc.org For instance, DFT calculations at the ωB97X-D/cc-pVTZ level of theory have been used to investigate the bromination of benzene (B151609) derivatives, providing insights into reaction mechanisms and regioselectivity. rsc.org Studies on related nitrobenzene (B124822) compounds have shown that the preferred meta-addition is not solely governed by electron delocalization or intrinsic reactivity but can be influenced by electrostatic interactions in the transition state. rsc.org In the context of this compound, DFT can be employed to model the effects of the existing bromo and nitro groups, as well as the deuterium (B1214612) isotopes, on further halogenation reactions. These calculations can elucidate the reaction profiles, helping to determine whether a reaction proceeds via a direct substitution or an addition-elimination mechanism. rsc.org

Ab Initio and Semi-Empirical Methods for Ground and Excited States

Ab initio and semi-empirical methods are two other major classes of quantum chemical calculations. Ab initio methods derive their results from first principles, without the inclusion of experimental data, making them computationally intensive. libretexts.orgresearchgate.net They are essential for studying systems with novel electronic bonding or unusual excited states where empirical data is unavailable. libretexts.org

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations, making them faster and suitable for larger molecules. wikipedia.orgscribd.comnih.gov These methods are particularly useful for calculating properties of ground and electronically excited states. wikipedia.org For this compound, ab initio methods like Hartree-Fock (HF) and post-HF methods can provide highly accurate ground-state geometries and wavefunctions. researchgate.net Semi-empirical methods like ZINDO can be used to predict electronic spectra by calculating excited state energies. wikipedia.org The choice between ab initio and semi-empirical methods depends on the desired accuracy and the computational resources available. libretexts.orgscribd.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and dictates the lowest energy electronic excitation possible. schrodinger.comresearchgate.net

For molecules like this compound, which contain both electron-donating (implicitly, the benzene ring) and strongly electron-withdrawing (nitro) groups, the distribution of HOMO and LUMO is of particular interest. researchgate.net In related dinitrobenzene systems, the LUMO is often located on the moiety containing the nitro groups, reflecting their strong electron-withdrawing nature. researchgate.net Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), can calculate the energies of these orbitals and predict the electronic absorption spectra. irjet.net The analysis of HOMO-LUMO distributions provides insights into the charge transfer properties within the molecule, which are fundamental to understanding its reactivity in processes like nucleophilic aromatic substitution.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.defaccts.de This method provides a quantitative description of bonding, electron delocalization, and intramolecular charge transfer interactions.

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilizing effects of electron delocalization. uni-muenchen.de The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis can reveal the nature of the C-Br bond, the delocalization of the π-system of the benzene ring, and the strong electron-withdrawing effects of the two nitro groups. It can quantify the polarization of bonds and the charge distribution across the molecule, providing a deeper understanding of its electronic structure and stability. researchgate.netmdpi.com This analysis is complementary to other methods like HOMO-LUMO analysis in explaining the molecule's reactivity. walisongo.ac.id

Mapping of Electrostatic Potential Surfaces (MESP) for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a real-space property that describes the interaction energy of a positive point charge with the electron distribution of a molecule. mdpi.comuni-muenchen.de It is a powerful tool for predicting chemical reactivity, as it visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. mdpi.comresearchgate.net These regions are, respectively, susceptible to electrophilic and nucleophilic attack. mdpi.com

For this compound, the MESP map would be expected to show significant positive potential around the carbon atoms of the aromatic ring due to the strong electron-withdrawing effect of the two nitro groups. walisongo.ac.id This makes the ring highly susceptible to nucleophilic attack, which is characteristic of its role in SNAr reactions. walisongo.ac.id The MESP can be mapped onto a molecular surface, such as a constant electron density isosurface, to provide a clear, color-coded visualization of reactive sites. uni-muenchen.de The analysis of critical points in the MESP topology can further refine the understanding of bonding and reactivity. mdpi.com

Theoretical Modeling of Isotopic Effects on Reaction Energetics and Transition State Geometries

The substitution of hydrogen with deuterium in this compound introduces isotopic effects that can influence reaction rates and equilibria. These kinetic isotope effects (KIEs) arise primarily from the difference in zero-point vibrational energies (ZPE) between the C-H and C-D bonds. core.ac.ukwikipedia.org The heavier deuterium atom leads to a lower ZPE for the C-D bond compared to the C-H bond. wikipedia.org

Theoretical models, often based on Transition State Theory (TST), can be used to calculate and interpret these isotopic effects. mdpi.com By computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted. mdpi.com The magnitude of the KIE provides valuable information about the reaction mechanism and the structure of the transition state. core.ac.uk For example, a primary KIE is observed when the C-D bond is broken in the rate-determining step, while secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking. core.ac.uk In the case of this compound, theoretical modeling can predict how the deuterium atoms on the aromatic ring affect the energetics of reactions, such as nucleophilic aromatic substitution, by altering the stability of the transition state. mdpi.comcdnsciencepub.com These calculations are sensitive to the chosen theoretical method and basis set. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Research on 1 Bromo 2,4 Dinitrobenzene D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Purity

NMR spectroscopy is a powerful method for elucidating molecular structure. In the case of deuterated compounds, it is particularly crucial for confirming the precise location of deuterium atoms and assessing the level of isotopic enrichment.

^1H NMR and ^13C NMR Analysis of Deuterium-Enriched Aromatic Rings

The introduction of deuterium into an aromatic ring significantly alters both the ^1H and ^13C NMR spectra. In the ^1H NMR spectrum of 1-Bromo-2,4-dinitrobenzene-d3, the absence of signals in the aromatic region where the protons would normally appear confirms successful deuteration. Any residual proton signals can be quantified against an internal standard to determine the degree of deuterium enrichment. researchgate.net

In the ^13C NMR spectrum, the carbon atoms directly bonded to deuterium exhibit a characteristic multiplet splitting pattern due to the spin-1 nature of the deuterium nucleus. Furthermore, deuterium substitution induces small changes in the chemical shifts of neighboring carbon atoms, known as isotope effects. These long-range isotope effects can provide valuable information about the molecular geometry and electronic structure of the molecule. irb.hr The chemical shifts in ^13C NMR are also influenced by the inductive effects of substituents. hw.ac.uk

Interactive Data Table: Predicted ^1H and ^13C NMR Chemical Shifts for Aromatic Nuclei

Nucleus Predicted Chemical Shift (ppm) - ^1H NMR Predicted Chemical Shift (ppm) - ^13C NMR
C1-Br - 120.5
C2-NO2 - 148.9
C3-D Signal Absent ~127.2 (with C-D coupling)
C4-NO2 - 140.1
C5-D Signal Absent ~121.5 (with C-D coupling)
C6-D Signal Absent ~133.8 (with C-D coupling)

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Structural Elucidation of Complex Deuterated Intermediates

For more complex deuterated molecules or reaction intermediates, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish connectivity and spatial relationships between atoms. numberanalytics.com Techniques like solid-state deuterium NMR can also be used to study the dynamics of deuterated organic molecules. acs.org Paramagnetic NMR methods can serve as an alternative for studying strong binders. mdpi.com The development of higher field magnets continues to improve the resolution and sensitivity of NMR, enabling the analysis of more complex systems. numberanalytics.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to isotopic substitution.

Isotopic Shifts in Vibrational Spectra

The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift to lower frequencies (redshift) for vibrational modes involving the C-D bond compared to the C-H bond. ajchem-a.com This isotopic shift is a direct consequence of the increased reduced mass of the vibrating system. libretexts.org For C-H stretching vibrations, which typically appear in the 3100-3000 cm⁻¹ region in aromatic compounds, the corresponding C-D stretching vibrations are expected to be significantly lower. The magnitude of this shift can be approximated using the harmonic oscillator model, which predicts a frequency ratio (νH/νD) of approximately √2. libretexts.org The experimental IR spectrum for the non-deuterated 1-Bromo-2,4-dinitrobenzene (B145926) is available for comparison. nist.gov

Conformational Analysis via Vibrational Spectroscopy

The nitro groups in dinitrobenzene derivatives can exhibit torsional motion, and their orientation relative to the benzene (B151609) ring can influence the vibrational spectrum. cdnsciencepub.com While the structural properties are largely unaffected by deuteration, the spectroscopic properties show significant alterations. ajchem-a.comajchem-a.com Vibrational spectroscopy can be used to study the conformational preferences of the molecule in different states (solid, solution). marquette.edu For instance, the symmetric and asymmetric stretching modes of the NO2 groups are sensitive to the electronic environment and can be influenced by the planarity of the molecule. esisresearch.org DFT calculations are often used in conjunction with experimental spectra to assign vibrational modes and analyze conformational structures. researchgate.net

Interactive Data Table: Key Vibrational Modes and Expected Isotopic Shifts

Vibrational Mode Typical Wavenumber (cm⁻¹) for -H Expected Wavenumber (cm⁻¹) for -d3
Aromatic C-H Stretch 3100 - 3000 ~2250 - 2150
Asymmetric NO2 Stretch ~1535 ± 30 ~1535 ± 30 (minor shift)
Symmetric NO2 Stretch ~1345 ± 30 ~1345 ± 30 (minor shift)
C-Br Stretch ~750 - 550 ~750 - 550 (minor shift)

Note: These are approximate ranges and can be influenced by the specific molecular environment.

Mass Spectrometry (MS) for Isotopic Composition and Quantitative Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled compounds, it is essential for confirming the incorporation of the isotopes and quantifying the level of enrichment. numberanalytics.com

The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than its non-deuterated analog due to the presence of three deuterium atoms. nist.govsigmaaldrich.com The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic M+ and M+2 isotopic pattern, which will be shifted by three mass units for the deuterated compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally identifying and confirming the isotopic composition of this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to four or more decimal places. This precision is essential for distinguishing the deuterated compound from its non-deuterated counterpart and other potential isobaric interferences.

The incorporation of three deuterium atoms in place of three protium (B1232500) atoms on the benzene ring results in a predictable increase in molecular weight. The molecular weight of the non-deuterated 1-Bromo-2,4-dinitrobenzene is approximately 247.003 g/mol . nist.gov For this compound, the molecular weight is approximately 250.02 g/mol , reflecting the mass shift from the three deuterium atoms (M+3). sigmaaldrich.com HRMS can measure this mass difference with high accuracy, confirming the successful deuteration and the isotopic purity of the compound, which is often specified as a percentage (e.g., 98 atom % D). sigmaaldrich.com This precise determination is fundamental for its application in quantitative studies.

Table 1: Molecular Properties of this compound

Property Value
Linear Formula BrC₆D₃(NO₂)₂ sigmaaldrich.com
Molecular Weight 250.02 g/mol sigmaaldrich.comsapphirebioscience.com
CAS Number 1313734-81-4 sigmaaldrich.comsapphirebioscience.com
Form Solid sigmaaldrich.com
Melting Point 71-73 °C sigmaaldrich.com

| Isotopic Purity | 98 atom % D sigmaaldrich.com |

Utilization of Deuterated Compounds as Internal Standards in Complex Reaction Mixtures

One of the primary applications of this compound is its use as an internal standard in quantitative analysis, particularly when coupled with mass spectrometry. env.go.jp An ideal internal standard should behave chemically and physically similarly to the analyte of interest but be distinguishable by the detector. Deuterated compounds are exceptionally well-suited for this role.

In a typical analytical workflow, a known quantity of this compound is added to a sample containing its non-deuterated analog, 1-Bromo-2,4-dinitrobenzene. During sample preparation steps such as extraction, concentration, and derivatization, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.

When the mixture is analyzed by a technique like GC-MS or LC-MS, the analyte and the internal standard co-elute from the chromatographic column but are resolved by the mass spectrometer based on their mass-to-charge ratio (m/z). By comparing the peak area of the analyte to the peak area of the known amount of internal standard, analysts can accurately quantify the analyte's concentration, correcting for variations in sample recovery and instrument response. This isotope dilution mass spectrometry approach is considered a gold-standard quantification technique due to its high precision and accuracy. researchgate.net Research on other dinitrotoluene compounds, such as 2,4-Dinitrotoluene-ring-d3, demonstrates the effectiveness of this method in environmental analysis. env.go.jp

X-ray Crystallography for Solid-State Structural Analysis (if applicable to research findings)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which exists as a yellow crystalline solid, this analysis can provide definitive information about its molecular geometry, conformation, and intermolecular interactions in the solid state. sigmaaldrich.comsolubilityofthings.com

While specific crystallographic data for the deuterated variant (d3) is not widely published, extensive research has been conducted on the crystal structures of the parent compound, 1-Bromo-2,4-dinitrobenzene, and its derivatives. acs.orgresearchgate.net For instance, studies on N1-(2,4-dinitrophenyl)-2-pyrazolines, which are synthesized using 1-bromo-2,4-dinitrobenzene, provide insight into the planarity and bonding of the dinitrophenyl group. acs.org Similarly, the crystal structure of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)-hydrazin-1-ylidene]methyl}phenol reveals a nearly planar molecule, a feature likely shared by this compound. researchgate.net

Such analyses confirm bond lengths, bond angles, and how the molecules pack together in a crystal lattice, which is influenced by interactions involving the nitro groups. This structural information is invaluable for understanding the compound's physical properties and reactivity.

Chromatographic Separations Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating this compound from complex mixtures before its detection and quantification. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) 1-Bromo-2,4-dinitrobenzene is a semivolatile organic compound (SVOC) and is amenable to analysis by GC-MS. shimadzu.comnist.gov In this technique, the sample is vaporized and passed through a capillary column (e.g., a BPX-5 column) that separates compounds based on their boiling points and interactions with the column's stationary phase. env.go.jp As the separated compounds exit the column, they enter a mass spectrometer, which ionizes them and detects the fragments, providing both qualitative identification and quantitative data. When used as an internal standard, this compound would be separated and detected alongside its non-deuterated counterpart.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is another powerful tool for analyzing this compound, especially in biological or environmental samples where a derivatization step might be employed. nih.gov The compound can be separated on a reverse-phase column (e.g., C18) with a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). lcms.cz Following separation, the eluent is introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the molecules. lcms.cz LC-MS/MS (tandem mass spectrometry) can further enhance selectivity and sensitivity by isolating the parent ion and fragmenting it to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). This is particularly useful for quantifying low levels of the compound in complex matrices. nih.gov

Table 2: Illustrative LC-MS Parameters for Dinitrophenyl Compounds

Parameter Setting
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water Gradient lcms.cz
Ionization Mode Negative APCI or ESI lcms.cz
Detection Mass Spectrometry (Scan or SIM/MRM)
Probe Voltage -3.0 kV (APCI-Negative mode) lcms.cz

| Probe Temperature | 400 °C lcms.cz |

Advanced Research Applications of 1 Bromo 2,4 Dinitrobenzene D3 Beyond Direct Reactivity

Use as a Mechanistic Probe in Complex Organic Transformations

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can influence the rate of reactions where a bond to that atom is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. symeres.com Researchers utilize 1-Bromo-2,4-dinitrobenzene-d3 to probe the mechanisms of complex organic transformations. researchgate.netsigmaaldrich.com

By comparing the reaction rate of the deuterated compound (kD) with its non-deuterated counterpart (kH), scientists can determine if the C-H (or C-D) bond on the aromatic ring is involved in the slowest step of the reaction. nih.gov For instance, in a classic nucleophilic aromatic substitution (SNAr) reaction, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex, not the cleavage of a C-H bond. solubilityofthings.com In such a case, the KIE (kH/kD) would be close to 1, confirming this mechanistic aspect. However, in more novel transformations, such as certain transition-metal-catalyzed C-H functionalization reactions, cleavage of this bond can be rate-limiting. chemrxiv.org A KIE value significantly greater than 1 would provide strong evidence for this pathway.

Table 1: Illustrative Kinetic Isotope Effect (KIE) Data for Mechanistic Elucidation
Reaction TypeProposed Rate-Determining StepExpected KIE (kH/kD)Mechanistic Implication
Standard SNArNucleophilic attack on carbon bearing the bromo group~1.0C-D bond is not broken in the rate-determining step.
Hypothetical C-H ActivationCleavage of the C-D bond at position 3, 5, or 6> 2.0C-D bond cleavage is part of the rate-determining step.

Tracer Studies in Reaction Networks and Pathways

The deuterium atoms in this compound serve as a stable isotopic label, allowing chemists to "trace" the fate of the dinitrophenyl moiety through a complex network of reactions. medchemexpress.com Unlike radioactive isotopes, stable isotopes are not radioactive, making them safer and easier to handle in a standard laboratory setting. When this compound is introduced into a reaction, its unique mass can be tracked using mass spectrometry (MS). symeres.com

The molecular weight of the deuterated compound is 250.02 g/mol , which is three mass units higher than the non-deuterated version (247.00 g/mol ). sigmaaldrich.comnist.gov This M+3 mass shift is a distinct signature. sigmaaldrich.com By analyzing the masses of intermediates and final products in a reaction mixture, researchers can identify which molecules contain the deuterated dinitrophenyl group. This technique is instrumental in mapping complex reaction pathways, identifying unexpected rearrangement products, and understanding the flow of material in multicomponent reaction systems.

Table 2: Mass Spectrometry Signatures for Tracer Studies
Compound FragmentNon-Labeled Mass (m/z)d3-Labeled Mass (m/z)Significance
Molecular Ion [M]+247250Identifies intact molecule incorporation.
Dinitrophenyl Cation [C6H3(NO2)2]+167170Tracks the core aromatic structure after loss of bromine.

Development of Novel Labeled Building Blocks for Specialized Synthetic Applications

This compound is not only a tool for mechanistic studies but also a valuable deuterated building block in its own right. sigmaaldrich.com It serves as a precursor for the synthesis of more complex, specifically labeled molecules. sigmaaldrich.com The high reactivity of the bromine atom towards nucleophilic substitution allows for the straightforward introduction of the dinitrobenzene-d3 moiety into a wide variety of structures. solubilityofthings.comchemicalbook.com

These resulting labeled compounds have specialized applications. For example, they can be used as internal standards for quantifying drug metabolites, as probes in metabolic studies to trace the biotransformation of a parent drug, or in materials science to study polymer degradation mechanisms. The synthesis begins with a labeled starting material like this compound to ensure the isotopic label is precisely located in the final product. symeres.com

Table 3: Examples of Specialized Compounds Synthesized from this compound
ReactantResulting Labeled Product TypePotential Application
Labeled Amino AcidDinitrophenyl-amino acid-d3 derivativeProteomics research, metabolic tracer.
Aliphatic ThiolAlkyl-dinitrophenyl-thioether-d3Internal standard for environmental analysis.
Functionalized PolymerPolymer with dinitrophenyl-d3 end-capStudy of polymer reaction or degradation mechanisms.

Reference Material for Quantitative Analysis in Advanced Analytical Chemistry

One of the most critical applications of this compound is its use as an internal standard for quantitative analysis, particularly in chromatography-mass spectrometry techniques like GC-MS and LC-MS. scielo.brscience.gov In analytical chemistry, an internal standard is a compound added in a constant, known amount to all samples, calibration standards, and quality controls.

Because this compound is chemically almost identical to its non-deuterated analog, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is easily distinguished by the mass spectrometer. epa.gov By comparing the peak area of the target analyte (1-Bromo-2,4-dinitrobenzene) to the peak area of the internal standard (this compound), analysts can correct for variations in sample injection volume and matrix effects, leading to highly accurate and precise quantification. scielo.br This is crucial in fields like environmental monitoring and clinical toxicology where exact concentration measurements are required.

Table 4: Key Parameters for Use as a Quantitative Internal Standard
Parameter1-Bromo-2,4-dinitrobenzene (B145926) (Analyte)This compound (Internal Standard)
Chemical FormulaC6H3BrN2O4 nist.govC6D3BrN2O4 sigmaaldrich.com
Molecular Weight247.00 nist.gov250.02 sigmaaldrich.com
Typical GC-MS Quantitation Ion (m/z)167170
Typical GC-MS Confirmation Ion (m/z)247250

Future Perspectives and Emerging Research Avenues

Integration of Deuterated Aryl Halides with Flow Chemistry and Continuous Processing

The synthesis of deuterated compounds is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. researchgate.netcolab.ws These approaches offer significant advantages over traditional batch synthesis methods, including enhanced safety, improved reaction efficiency, and greater scalability. ansto.gov.autn-sanso.co.jp

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher selectivity and minimized decomposition of thermally sensitive molecules. ansto.gov.au For the synthesis of deuterated aromatic compounds, flow reactors, sometimes coupled with microwave heating, have demonstrated superior performance compared to batch methods. tn-sanso.co.jp This technology facilitates a streamlined process from raw material input to purification, substantially reducing production time. tn-sanso.co.jp

A notable application of flow chemistry is the in-situ generation of deuterium (B1214612) gas (D2) from heavy water (D2O) using systems like the H-Cube®. researchgate.netnih.gov This method circumvents the need to handle hazardous D2 gas, making the deuteration process safer and more efficient. nih.gov The continuous nature of these systems also allows for iterative runs, enabling the production of compounds with high isotopic purity. researchgate.net The National Deuteration Facility (NDF), for instance, has acquired a Vapourtec flow reactor to advance flow-based deuteration, aiming to adapt established batch processes to continuous flow for larger-scale synthesis. ansto.gov.au

Table 1: Comparison of Batch vs. Flow Synthesis for Deuterated Aromatic Compounds tn-sanso.co.jp

FeatureConventional Batch SynthesisFlow Synthesis with Microwave
Heating/Cooling Efficiency LowerHigher
Reaction Time LongerShorter
Process Complexity High (filtration, extraction steps)Reduced (integrated process)
Scalability Limited by vessel sizeFlexible and scalable
D2O Usage Can be high for high deuterationCan be reduced through stepwise exchange

Exploration of Photocatalytic and Electrocatalytic Approaches for Deuteration and Functionalization

Recent years have seen a surge in the development of photocatalytic and electrocatalytic methods for the deuteration of aryl halides, offering milder and more environmentally friendly alternatives to traditional chemical reductions. chinesechemsoc.orgnih.govresearchgate.net

Photocatalysis utilizes visible light to drive chemical reactions. Researchers have successfully employed various photocatalysts, including metal-organic frameworks (MOFs), cadmium selenide (B1212193) (CdSe) nanosheets, and other semiconductor materials, for the dehalogenative deuteration of aryl halides. nih.govresearchgate.netthieme-connect.comrsc.org For instance, a robust chromium-based MOF, MFM-300(Cr), has been shown to effectively catalyze the deuteration of a wide range of aryl halides at room temperature using deuterated acetonitrile (B52724) (CD3CN) as the deuterium source. nih.govthieme-connect.com These methods often exhibit high functional group tolerance and can be performed under mild conditions. nih.govrsc.org

Electrocatalysis offers another powerful tool for deuteration, avoiding the need for metal catalysts and harsh reagents. chinesechemsoc.orgxmu.edu.cn Electrochemical reduction of aryl halides can be achieved using simple equipment, with heavy water (D2O) often serving as an inexpensive and readily available deuterium source. chinesechemsoc.orgd-nb.info This approach has been successfully applied to a broad scope of (hetero)aryl halides, demonstrating good functional group tolerance. chinesechemsoc.orgxmu.edu.cn The development of specialized electrodes, such as nitrogen-doped ruthenium electrodes, has further expanded the scope of electrocatalytic deuteration to include the reductive deuteration of arenes and heteroarenes. bohrium.com

Table 2: Emerging Catalytic Methods for Aryl Halide Deuteration

MethodCatalyst/SystemDeuterium SourceKey Advantages
Photocatalysis Metal-Organic Frameworks (e.g., MFM-300(Cr)) nih.govthieme-connect.comCD3CNHigh efficiency, excellent functional group tolerance, reusable catalyst.
Porous CdSe sheets researchgate.netD2OUtilizes visible light, proceeds via water splitting.
Electrocatalysis Platinum sheet anode, lead sheet cathode xmu.edu.cnD2OVersatile, tolerates various functional groups.
Proton Exchange Membrane (PEM) reactor researchgate.netflowfrontier.co.jpD2OMild conditions, machine-learning optimization. researchgate.net

Application in Supramolecular Chemistry and Material Science Research

The unique isotopic properties of deuterated compounds like 1-bromo-2,4-dinitrobenzene-d3 are finding increasing application in supramolecular chemistry and materials science. rsc.org The substitution of hydrogen with deuterium can subtly alter intermolecular forces, leading to observable changes in the crystal packing and physical properties of materials, a phenomenon sometimes referred to as "isotopic polymorphism". rsc.org

In supramolecular chemistry, deuteration is used as a tool to probe and understand the non-covalent interactions that govern self-assembly processes. rsc.orgrsc.orgnih.gov For example, by selectively deuterating specific sites in a molecule, researchers can use techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) to study the dynamics of monomer exchange in supramolecular polymers. nih.gov The deuterium equilibrium isotope effect (DEIE) can also be measured to quantify the strength of specific interactions, such as C-H···anion hydrogen bonds in synthetic receptors. rsc.org

In materials science, deuteration can have a significant impact on the physical properties of materials. rsc.org For example, in ferroelectric materials like potassium dihydrogen phosphate (B84403) (KDP), deuteration can dramatically increase the Curie temperature due to geometric isotope effects on hydrogen bonds. rsc.org In the field of organic electronics, such as Organic Light Emitting Diodes (OLEDs), deuteration of the organic materials has been shown to improve device efficiency and durability. tn-sanso.co.jp The lower vibrational frequency of the C-D bond compared to the C-H bond can reduce non-radiative decay pathways, thereby enhancing optical properties. rsc.org

Development of High-Throughput Screening Methods for Deuteration Reactions

To accelerate the discovery and optimization of new deuteration reactions, high-throughput experimentation (HTE) methods are being increasingly adopted. acs.org HTE allows for the rapid screening of a large number of reaction conditions, such as different catalysts, ligands, solvents, and bases, in a parallel fashion. acs.orgthieme-connect.com

This approach is particularly valuable for developing broadly applicable deuteration methods for diverse substrates, such as the various classes of heteroarenes commonly found in pharmaceuticals. thieme-connect.com Instead of optimizing conditions for a single substrate, multi-substrate screening can be employed, where a set of representative substrates is tested simultaneously. thieme-connect.com This strategy, combined with efficient analytical techniques to determine conversion and deuterium incorporation from crude reaction mixtures, can significantly reduce the time and resources required for methods development. thieme-connect.com The tools and techniques for HTE, which originated in biology, are becoming more refined for chemical applications, with well-plate formats and automated liquid and solid handling systems becoming more common. acs.org

Synergistic Combinations of Experimental and Advanced Computational Studies

The combination of experimental work with advanced computational studies provides a powerful approach to understanding and predicting the outcomes of deuteration reactions. acs.org Density Functional Theory (DFT) and other quantum-chemical calculations can be used to elucidate reaction mechanisms, rationalize observed selectivities, and predict the properties of deuterated molecules. researchgate.netnih.gov

For instance, computational studies have been used to reveal the single-electron transfer mechanism in the dehalogenative deuteration of aryl halides catalyzed by reduced phenalenyl. acs.org In the study of asymmetric deuteration, computational models have helped to identify the non-covalent interactions responsible for stereocontrol. nih.gov

Furthermore, computational methods are crucial for understanding the impact of deuteration on molecular properties. They can be used to calculate vibrational frequencies, which are fundamental to understanding the kinetic isotope effect and the influence of deuteration on the physical properties of materials. cdnsciencepub.commdpi.comruc.dk The synergy between experimental data and theoretical calculations allows for a deeper understanding of the underlying principles of deuteration, which in turn facilitates the rational design of new catalysts and reaction conditions.

Q & A

What are the key considerations for synthesizing 1-Bromo-2,4-dinitrobenzene-d3 with high isotopic purity?

Methodological Answer:

  • Step 1: Selection of Deuterated Precursors
    Begin with a deuterated benzene derivative (e.g., benzene-d₆) or intermediates to ensure isotopic incorporation. For example, highlights deuterated bromobenzene derivatives synthesized with 98 atom% D purity, suggesting the use of deuterated starting materials .
  • Step 2: Nitration and Bromination Sequence
    Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize isotopic scrambling. For brominated nitrobenzene analogs, nitration typically precedes bromination due to directing effects of substituents.
  • Step 3: Purification
    Use techniques like column chromatography with deuterated solvents (e.g., DCM-d₂) and recrystallization to isolate the product. and emphasize purity validation via mass spectrometry and NMR .

How can researchers confirm deuteration efficiency and positional specificity in this compound?

Methodological Answer:

  • ²H NMR Spectroscopy : Detect deuterium signals and compare integration with non-deuterated analogs. For example, specifies 98 atom% D in similar compounds, validated via NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Calculate isotopic abundance (e.g., M+3 peak for -d₃).
  • Elemental Analysis : Cross-validate deuterium content via combustion analysis.
Analytical Method Key Parameter Typical Result
²H NMRDeuterium integration98% atom% D
HRMSIsotopic patternM+3 peak dominance
Elemental AnalysisC/H/Br ratioDeviation < 0.3%

What challenges arise when studying kinetic isotope effects (KIEs) in reactions involving this compound?

Advanced Research Focus:

  • Isotopic Perturbation : Deuterium substitution may alter reaction rates in nucleophilic aromatic substitution (e.g., slower C-Br bond cleavage due to increased mass). emphasizes experimental design to isolate isotopic effects from other variables .
  • Mitigation Strategies :
    • Conduct parallel experiments with non-deuterated analogs.
    • Use computational modeling (DFT) to predict KIEs.
    • Analyze Arrhenius plots to differentiate thermodynamic vs. kinetic contributions.

How can discrepancies in reaction yields between deuterated and non-deuterated analogs be resolved?

Advanced Data Contradiction Analysis:

  • Step 1: Identify Variables
    Compare solvent deuteration (e.g., DMSO-d₆ vs. DMSO), reaction temperature, and catalyst loading. demonstrates solvent effects in bromo-fluorene synthesis .
  • Step 2: Mechanistic Probes
    Use isotopic labeling (e.g., ¹⁸O tracing) to track reaction pathways.
  • Step 3: Statistical Validation
    Apply tools like ANOVA to assess significance (see ’s emphasis on experimental design in data analysis) .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Safety and Storage Protocol:

  • Storage Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and isotopic exchange. and recommend similar protocols for brominated aromatics .
  • Handling : Use gloveboxes for air-sensitive steps and deuterated solvents to avoid proton contamination.

How is this compound applied in mechanistic studies of aromatic substitution?

Advanced Application Example:

  • Isotopic Tracers : Use deuterium as a probe to study regioselectivity in SNAr reactions. For instance, highlights fluorodinitrobenzene derivatives for amino acid sequencing, suggesting analogous applications for deuterated variants in tracking reaction intermediates .
  • Cross-Coupling Reactions : Monitor deuterium retention in Suzuki-Miyaura couplings to assess catalyst efficiency (e.g., Pd-mediated reactions, as in ) .

What analytical techniques are critical for resolving structural ambiguities in deuterated aromatic compounds?

Methodological Answer:

  • X-Ray Crystallography : Resolve positional deuteration in crystalline derivatives.
  • 2D NMR (COSY, NOESY) : Assign deuterium positions via coupling patterns (e.g., ’s use of NMR for structural validation) .
  • Isotopic Dilution Assays : Quantify deuterium loss during synthesis using internal standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.